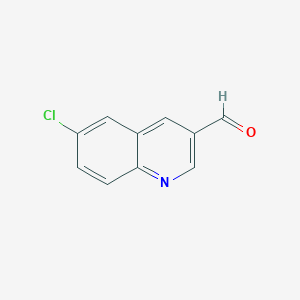

6-Chloroquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRONTAVJKLJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298241 | |

| Record name | 6-Chloro-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-68-6 | |

| Record name | 6-Chloro-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 6 Chloroquinoline 3 Carbaldehyde

Transformations Involving the Carbaldehyde Moiety

The aldehyde functional group in 6-chloroquinoline-3-carbaldehyde is a versatile handle for a variety of chemical transformations, including condensation and redox reactions. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Condensation reactions involving the aldehyde group are fundamental for extending the molecular framework. These reactions typically involve the nucleophilic attack of an amine or an enolate on the electrophilic aldehyde carbon, followed by the elimination of a water molecule.

The reaction of 6-chloroquinoline-3-carbaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. This condensation is a cornerstone of medicinal chemistry for creating diverse libraries of compounds. The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate which then dehydrates to yield the stable C=N double bond of the imine.

Research has demonstrated the synthesis of various Schiff bases from substituted quinoline-3-carbaldehydes. For instance, 4,6,8-triarylquinoline-3-carbaldehydes, synthesized via Suzuki-Miyaura cross-coupling from halogenated precursors, readily react with primary amines like 4-fluoroaniline (B128567) in refluxing dioxane to yield the corresponding imine derivatives. nih.gov Similarly, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have been condensed with various anilines and other primary amines to produce a range of Schiff bases. nih.govresearchgate.net The general reaction conditions often involve heating the reactants in a suitable solvent such as ethanol (B145695) or dioxane, sometimes with the addition of a catalytic amount of acid to facilitate dehydration. mdpi.commdpi.com

| Reactant 1 (Quinoline Aldehyde) | Reactant 2 (Primary Amine) | Product Type | Typical Conditions | Reference(s) |

| 4,6,8-Triarylquinoline-3-carbaldehyde | 4-Fluoroaniline | N-(quinolin-3-ylmethylene)aniline | Reflux in dioxane | nih.gov |

| 2-Chloro-3-quinolinecarboxaldehyde | Aniline (B41778) derivatives | 2-Chloro-3-quinolinecarboxaldehyde Schiff bases | Not specified | researchgate.net |

| 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde* | Anilines | Imine derivative | Reflux with TFA catalyst | mdpi.com |

Note: This is a chromene analogue, but the reaction principle is directly applicable.

Extending the principle of imine formation, 6-chloroquinoline-3-carbaldehyde can be reacted with hydrazine (B178648) hydrate (B1144303), substituted hydrazines, or thiosemicarbazide (B42300) to form hydrazones and thiosemicarbazones, respectively. These derivatives are of significant interest due to their coordination chemistry and biological activities. The reaction mechanism is analogous to Schiff base formation. nih.gov

For example, 2-chloroquinoline-3-carbaldehyde has been shown to react with hydrazine hydrate to produce 2-chloro-3-(hydrazonomethyl)quinoline. nih.gov This resulting hydrazone can be further condensed with other aldehydes to create more complex structures. nih.gov Similarly, condensation of 2-chloroquinoline-3-carbaldehyde derivatives with compounds like 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide yields novel Schiff bases (acylhydrazones). researchgate.net The synthesis is typically carried out by refluxing the aldehyde and the hydrazine derivative in a solvent like ethanol. nih.govnih.govresearchgate.net

| Reactant 1 (Quinoline Aldehyde) | Reactant 2 | Product Type | Typical Conditions | Reference(s) |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | Reflux in ethanol | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazide | Acylhydrazone | Not specified | researchgate.net |

| 6-Methyluracil-5-carboxaldehyde* | Carboxylic acid hydrazides | Hydrazone | Direct reaction | researchgate.net |

Note: This is a uracil (B121893) analogue, demonstrating the general reactivity of aldehydes with hydrazides.

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde (like 6-chloroquinoline-3-carbaldehyde) and a ketone containing an α-hydrogen. wikipedia.org This reaction is a reliable method for forming α,β-unsaturated ketones, known as chalcones. nih.govipb.pt Chalcones are valuable intermediates in the synthesis of various heterocyclic compounds, including flavonoids and pyrazolines. nih.govipb.pt

The reaction involves the formation of a ketone enolate under basic conditions (e.g., NaOH or KOH in ethanol), which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. nih.govnumberanalytics.com Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. Microwave irradiation has been reported to improve reaction times and yields in some cases. For example, 2-thiomorpholino-quinoline-3-carbaldehyde (derived from 2-chloroquinoline-3-carbaldehyde) reacts with various acetophenones under microwave conditions in the presence of potassium carbonate to afford the corresponding chalcones (unsaturated ketones). nih.gov

| Reactant 1 (Aldehyde) | Reactant 2 (Ketone) | Product Type | Typical Conditions | Reference(s) |

| 2-Thiomorpholino-quinoline-3-carbaldehyde | Acetophenones | Chalcone | K₂CO₃, Ethanol, Microwave irradiation | nih.gov |

| Benzaldehyde | Acetone | Benzylideneacetone | NaOH | numberanalytics.com |

| Pyridine-3-carbaldehyde | Ethanone derivatives | Pyridine-based Chalcone | NaOH, Methanol (B129727), Reflux | nih.gov |

The aldehyde functionality can be either reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations provide access to different classes of quinoline (B57606) derivatives with distinct properties and further synthetic potential.

The reduction of the aldehyde group in 6-chloroquinoline-3-carbaldehyde to a primary alcohol yields (6-chloroquinolin-3-yl)methanol. This transformation is a key step for introducing a flexible hydroxymethyl linker, which can be used for further derivatization, such as ether or ester formation.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. A documented example includes the transformation of 4,6,8-triarylquinoline-3-carbaldehydes into their corresponding 4,6,8-triaryl-quinoline-3-methanol derivatives. nih.gov Another related synthesis involves the reduction of ethyl quinoline-6-carboxylate using diisobutylaluminum hydride (DIBAL) to produce 6-hydroxymethyl-quinoline, demonstrating a viable route to this class of alcohol from a different oxidation state. prepchem.com

| Starting Material | Reducing Agent | Product | Typical Conditions | Reference(s) |

| 4,6,8-Triarylquinoline-3-carbaldehydes | Not specified | 4,6,8-Triaryl-quinoline-3-methanol | Not specified | nih.gov |

| Ethyl quinoline-6-carboxylate | Diisobutylaluminum hydride (DIBAL) | 6-Hydroxymethyl-quinoline | Ether, Toluene, -70°C to 20°C | prepchem.com |

Redox Reactions of the Aldehyde Group

Oxidation to Quinoline-3-Carboxylic Acid Derivatives

The aldehyde functional group at the C-3 position of 6-chloroquinoline-3-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. For instance, heating 2-chloro-3-formylquinolines in methanol with potassium carbonate and iodine results in the formation of the corresponding esters. In this reaction, iodine acts as the oxidizing agent for the aldehyde group, which is then esterified with methanol. rsc.org Subsequent hydrolysis of the ester in an acidic medium can yield the carboxylic acid. rsc.org

A search for "6-Chloroquinoline-3-carboxylic acid" provides details for the resulting product, including its chemical formula (C₁₀H₆ClNO₂) and molecular weight (207.61 g/mol ). sigmaaldrich.com

Reactions at the Halogenated Quinoline Core

The presence of a chlorine atom at the C-6 position and the inherent reactivity of the quinoline ring system allow for various substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinoline core. These reactions are typically facile when the haloarene possesses an activating group that facilitates the reaction. nih.gov

The chlorine atom on the quinoline ring can be displaced by various amines. For example, 2-chloroquinoline-3-carbaldehyde reacts with thiomorpholine (B91149) when heated in ethanol with anhydrous potassium carbonate to produce 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org This transformation is a representative example of amination at the C-2 position. Similar reactions can be expected with other secondary amines like piperidine (B6355638) and morpholine.

The synthesis of ether and thioether derivatives can be achieved through SNAr reactions. Refluxing 2-chloro-3-formylquinolines with sodium alkoxides or aryloxides leads to the formation of the corresponding ether derivatives. rsc.org

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases, such as a water-soluble nucleophile and an organic-soluble substrate. acsgcipr.orgyoutube.com This method often employs catalysts like quaternary ammonium (B1175870) or phosphonium (B103445) salts to transport the nucleophile into the organic phase where the reaction occurs. youtube.com The use of PTC can enhance reaction rates and yields in SNAr reactions. Some SNAr reactions can even be performed in water or aqueous mixtures, especially when the nucleophile is more reactive than water, with the aid of phase transfer catalysts or surfactants. acsgcipr.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. wiley.com These reactions are extensively used to elaborate complex molecular structures. wiley.comnih.gov

The halogenated positions on the quinoline ring, particularly the C-2 and C-6 positions, are susceptible to various metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura cross-coupling reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids, catalyzed by a palladium complex, has been shown to selectively substitute the halogen atoms. nih.gov Although the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such couplings, the chloro-substituent at the 4-position of the quinoline ring is also highly activated towards these reactions. nih.gov Another important cross-coupling reaction is the Sonogashira coupling, which has been used to introduce alkyne moieties at the C-2 position of 2-chloro-3-formylquinolines using a palladium-copper catalyst system. rsc.org

Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is highly effective for modifying the quinoline core of 6-chloroquinoline-3-carbaldehyde. The general mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

While direct studies on 6-chloroquinoline-3-carbaldehyde are not extensively documented in readily available literature, research on analogous compounds, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, provides significant insight into the expected reactivity. In these studies, palladium catalysts like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) are used in combination with a phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (PCy₃) and a base such as potassium carbonate (K₂CO₃). wikipedia.org The reaction is typically carried out in a solvent system like aqueous dioxane. wikipedia.org The selective coupling at the halogenated positions allows for the synthesis of various aryl-substituted quinoline-3-carbaldehydes. wikipedia.org

For 6-chloroquinoline-3-carbaldehyde, the reaction would proceed by selectively targeting the C-Cl bond for coupling with various arylboronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-quinoline-3-carbaldehydes This table is based on data for analogous halo-quinoline compounds and represents expected conditions for 6-chloroquinoline-3-carbaldehyde.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| PdCl₂(PPh₃)₂ | PCy₃ | K₂CO₃ | Dioxane/Water | 80–90 | wikipedia.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 60 | nih.gov |

Other Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the chloro-substituent on the quinoline ring is susceptible to other palladium-catalyzed transformations, such as the Heck and Sonogashira couplings. These reactions further expand the synthetic utility of 6-chloroquinoline-3-carbaldehyde for creating complex molecular architectures.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction would allow for the introduction of vinyl groups at the C-6 position of the quinoline ring. Typical catalysts include Pd(OAc)₂ with phosphine ligands, and bases like triethylamine (B128534) or cesium carbonate are commonly employed. libretexts.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgsigmaaldrich.com This reaction is unique in its use of a dual catalyst system, typically a palladium complex and a copper(I) salt (e.g., CuI). rsc.org For 6-chloroquinoline-3-carbaldehyde, a Sonogashira coupling would install an alkynyl functional group at the C-6 position. The reaction of 2-chloroquinoline-3-carbaldehydes with various alkynes in the presence of [PdCl₂(PPh₃)₂] and CuI has been shown to produce 2-alkynyl-3-formyl-quinolines, demonstrating the feasibility of this transformation on the chloroquinoline scaffold. researchgate.net

Table 2: Overview of Palladium-Catalyzed Reactions Applicable to 6-Chloroquinoline-3-carbaldehyde

| Reaction Name | Coupling Partner | Key Reagents | Expected Product Type |

| Heck Coupling | Alkene | Pd(OAc)₂, P(t-Bu)₃, Cs₂CO₃ | 6-Vinylquinoline-3-carbaldehyde |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 6-Alkynylquinoline-3-carbaldehyde |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based methods for certain transformations. These include C-N, C-O, and C-S bond-forming reactions. While specific literature on copper-catalyzed reactions of 6-chloroquinoline-3-carbaldehyde is sparse, the principles of Ullmann condensation and related couplings are applicable. Such reactions could be used to introduce amine, ether, or thioether functionalities at the C-6 position. For instance, copper-catalyzed cascade reactions have been effectively used in the synthesis of quinazoline (B50416) and quinazolinone derivatives from 2-halobenzaldehydes. This suggests that the chloro-substituent in 6-chloroquinoline-3-carbaldehyde could be activated by a copper catalyst to react with various nucleophiles.

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of 6-chloroquinoline-3-carbaldehyde, possessing both an electrophilic aldehyde and a chloro-substituted aromatic ring, makes it an excellent precursor for constructing fused heterocyclic systems. The aldehyde group readily reacts with binucleophiles to form new rings, leading to a variety of quinoline-annulated structures with potential biological and materials science applications.

Synthesis of Pyrazoloquinolines

Pyrazolo[3,4-b]quinolines are a class of fused heterocycles synthesized by the reaction of a suitably functionalized quinoline with a hydrazine derivative. libretexts.org The aldehyde group of 6-chloroquinoline-3-carbaldehyde is key to this transformation. The reaction typically proceeds via condensation of the aldehyde with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) to form a hydrazone intermediate. Subsequent intramolecular cyclization, often promoted by heat or a catalyst, leads to the formation of the pyrazole (B372694) ring fused to the quinoline core. researchgate.net

For example, the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine (B124118) yields a Schiff base intermediate, which upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270), undergoes intramolecular cyclization to afford the corresponding 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. researchgate.net A similar pathway is expected for 6-chloroquinoline-3-carbaldehyde, which would produce 8-chloro-1H-pyrazolo[3,4-b]quinoline derivatives.

Table 3: Synthesis of Pyrazoloquinolines from Chloroquinoline-3-carbaldehydes This table is based on data for analogous chloroquinoline compounds and represents the expected reaction for 6-chloroquinoline-3-carbaldehyde.

| Hydrazine Derivative | Catalyst/Solvent | Product Type | Reference |

| Hydrazine Hydrate | Ethanol, Reflux | 8-Chloro-1H-pyrazolo[3,4-b]quinoline | |

| Phenylhydrazine | Nitrobenzene/Pyridine, Heat | 8-Chloro-1-phenyl-1H-pyrazolo[3,4-b]quinoline | researchgate.net |

Formation of Thienoquinolines

Thienoquinolines, which contain a thiophene (B33073) ring fused to the quinoline system, can be synthesized from chloroquinoline-3-carbaldehydes through reactions with sulfur-containing nucleophiles. A common method involves reaction with an active methylene (B1212753) compound containing a thiol group, such as an ester of thioglycolic acid.

Research has shown that 2-chloro-3-formyl quinoline reacts with methyl thioglycolate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield thieno[2,3-b]quinoline derivatives. The reaction proceeds through an initial Knoevenagel condensation or Michael addition, followed by an intramolecular nucleophilic substitution of the chloro group by the sulfur atom, leading to the fused thienoquinoline system. This strategy is a powerful tool for constructing these valuable heterocyclic scaffolds.

Construction of Pyranoquinolines

Pyranoquinolines, featuring a pyran ring fused to the quinoline framework, are accessible from 6-chloroquinoline-3-carbaldehyde through cyclocondensation reactions with active methylene compounds. These reactions are often performed as one-pot, multi-component processes.

For instance, 2-chloroquinoline-3-carbaldehydes can react with active methylene compounds like dimedone or 3-methyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. A reported method describes the reaction of 2-chloroquinoline-3-carbaldehyde derivatives and dimedone with a KF-Al₂O₃ catalyst to generate pyranoquinolines. Another approach involves a three-component reaction between 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and an active methylene compound (like dimedone) catalyzed by L-proline, which yields functionalized 4H-pyrano[2,3-b]quinoline derivatives. These methods highlight the utility of the aldehyde functionality in building the pyran ring.

Derivatization to Other Fused Rings (e.g., Oxadiazoles (B1248032), Imidazoles)

The electrophilic and nucleophilic centers of 6-chloroquinoline-3-carbaldehyde make it a versatile precursor for the synthesis of various fused heterocyclic systems. The aldehyde functionality provides a reactive site for condensation and cyclization reactions, leading to the formation of five-membered rings like oxadiazoles and imidazoles fused to the quinoline core.

Oxadiazole Derivatives:

The synthesis of 1,3,4-oxadiazole (B1194373) rings from aldehyde precursors is a well-established method in heterocyclic chemistry. This transformation typically proceeds through a two-step sequence involving the formation of a hydrazone intermediate, followed by oxidative cyclization. In the context of 6-chloroquinoline-3-carbaldehyde, the aldehyde group can react with a hydrazide (R-CONHNH2) to form the corresponding N-acylhydrazone. Subsequent treatment of this intermediate with a dehydrating agent or an oxidizing agent can induce cyclization to yield the 1,3,4-oxadiazole ring. For instance, reagents like acetic anhydride (B1165640) or iodine in the presence of a base are commonly employed for this purpose. researchgate.netjournalagent.com

A plausible reaction pathway for the formation of a 1,3,4-oxadiazole derivative from 6-chloroquinoline-3-carbaldehyde is outlined below:

| Step | Reactants | Intermediate/Product |

| 1 | 6-Chloroquinoline-3-carbaldehyde, Hydrazide (e.g., benzoylhydrazine) | N'-((6-chloroquinolin-3-yl)methylene)benzohydrazide |

| 2 | N'-((6-chloroquinolin-3-yl)methylene)benzohydrazide, Acetic Anhydride | 2-(6-chloroquinolin-3-yl)-5-phenyl-1,3,4-oxadiazole |

Imidazole (B134444) Derivatives:

The construction of fused imidazole rings can be achieved through multi-component reactions involving 2-chloroquinoline-3-carbaldehydes. A notable example is the one-pot synthesis of benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net In this reaction, a 2-chloroquinoline-3-carbaldehyde, 2-aminobenzimidazole (B67599), and a C-H acidic compound like malononitrile (B47326) react in the presence of a base such as potassium carbonate in a suitable solvent like DMF. researchgate.net This transformation likely proceeds through a cascade of reactions, including a Knoevenagel condensation followed by intramolecular cyclizations to build the complex fused system. While this example starts with a 2-chloroquinoline-3-carbaldehyde, the principle can be extended to the 6-chloro isomer.

Mechanistic Investigations of Key Transformations

Elucidation of Electrophilic Substitution Mechanisms (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of 2-chloro-3-formylquinolines, including 6-chloroquinoline-3-carbaldehyde. chemijournal.comchemijournal.com This reaction involves the formylation and cyclization of an N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl3) and a formamide (B127407) such as N,N-dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org

The mechanism is a type of electrophilic aromatic substitution. The key steps are:

Formation of the Vilsmeier Reagent: POCl3 reacts with DMF to form the electrophilic chloroiminium ion, [ClCH=N(CH3)2]+, also known as the Vilsmeier reagent. wikipedia.org

Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic carbon of the Vilsmeier reagent. The regioselectivity of this attack is directed by the substituents on the aromatic ring.

Cyclization and Chlorination: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration and chlorination, to form the 2-chloroquinoline (B121035) ring system. The formyl group is introduced at the 3-position.

The formation of 6-chloroquinoline-3-carbaldehyde specifically starts from p-chloroacetanilide. The chloro substituent at the para position of the acetanilide (B955) directs the electrophilic attack and subsequent cyclization to yield the 6-chloro-substituted quinoline ring. Studies have shown that electron-donating groups on the acetanilide ring generally facilitate the reaction, while electron-withdrawing groups can hinder it.

Understanding Nucleophilic Addition-Elimination Pathways

The aldehyde group at the C3 position of 6-chloroquinoline-3-carbaldehyde is a prime site for nucleophilic attack. These reactions typically follow a nucleophilic addition-elimination mechanism, especially when the nucleophile is an amine or a related species.

The general pathway involves:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.orgpressbooks.pub

Proton Transfer: A proton is typically transferred to the negatively charged oxygen, often from the nucleophile itself or the solvent.

Elimination: A molecule of water is eliminated to form a new double bond between the original carbonyl carbon and the nucleophile.

A common example is the formation of a Schiff base (an imine) through the reaction of 6-chloroquinoline-3-carbaldehyde with a primary amine (R-NH2).

| Step | Description |

| 1. Addition | The lone pair of the amine's nitrogen atom attacks the carbonyl carbon. |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate. |

| 3. Elimination | The hydroxyl group is protonated and eliminated as water, forming the C=N double bond of the imine. |

This reactivity is exploited in the synthesis of various derivatives, including the hydrazones that are precursors to oxadiazoles. nih.gov

Analysis of Cascade and Tandem Reaction Mechanisms

The strategic placement of reactive functional groups in 6-chloroquinoline-3-carbaldehyde allows for its participation in cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates.

One such example is the three-component reaction to form benzo-imidazopyrimido[4,5-b]quinolone derivatives from 2-chloroquinoline-3-carbaldehydes, 2-aminobenzimidazole, and malononitrile. researchgate.net This reaction is a cascade process that likely involves the following sequence:

Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde group of the quinoline with the active methylene group of malononitrile.

Michael Addition: The amino group of 2-aminobenzimidazole then undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.

Intramolecular Cyclization: Subsequent intramolecular cyclization and tautomerization lead to the formation of the fused pyrimidine (B1678525) and imidazole rings.

This type of reaction showcases the utility of 6-chloroquinoline-3-carbaldehyde as a building block for the rapid construction of complex molecular architectures. Another related example involves the reaction of 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde with anilines, which proceeds via an imine intermediate followed by in-situ cyclization to yield 6-aryl-6H-chromeno[3,4-c]quinolines. mdpi.com This demonstrates a tandem reaction sequence where the initial nucleophilic addition is followed by a cyclization step.

Advanced Spectroscopic Characterization and Computational Studies of 6 Chloroquinoline 3 Carbaldehyde and Derivatives

Experimental Spectroscopic Characterization

Vibrational Spectroscopy

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of 6-chloroquinoline-3-carbaldehyde, complementing infrared spectroscopy data. The analysis of Raman spectra, supported by computational studies, allows for the detailed assignment of vibrational frequencies to specific molecular motions.

While a dedicated Raman spectrum for 6-chloroquinoline-3-carbaldehyde is not extensively reported in the literature, significant understanding can be gleaned from the analysis of structurally similar compounds. For instance, a study on 6-quinolinecarboxaldehyde (6QC), a close analog, utilized FT-Raman spectroscopy in conjunction with Density Functional Theory (DFT) calculations to assign its vibrational modes. nih.gov The theoretical frequencies, when scaled, showed excellent agreement with the experimental data. nih.gov

Another relevant study on 6-chloroquinoline (B1265530) (6CQ) provided experimental and theoretical vibrational data. dergipark.org.tr The C-Cl stretching modes for 6CQ were observed at 351, 607, and 637 cm⁻¹ and showed good correlation with calculated values. dergipark.org.tr These findings are instrumental in predicting the vibrational behavior of the C-Cl bond in 6-chloroquinoline-3-carbaldehyde.

The table below presents a selection of calculated Raman activities for key vibrational modes of 6-quinolinecarboxaldehyde, which can serve as a predictive model for 6-chloroquinoline-3-carbaldehyde. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory. nih.gov

Table 1: Calculated Raman Activities for Key Vibrational Modes of 6-Quinolinecarboxaldehyde

| Vibrational Mode | Calculated Raman Activity (Å⁴/amu) |

|---|---|

| CH stretching | 100-150 |

| C=O stretching | 50-80 |

| Ring stretching | 20-60 |

| CH in-plane bending | 5-20 |

| CH out-of-plane bending | 1-10 |

Data sourced from theoretical calculations on 6-quinolinecarboxaldehyde and predictive analysis for the C-Cl stretch.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of 6-chloroquinoline-3-carbaldehyde is characterized by transitions within the quinoline (B57606) ring system, influenced by the chloro and carbaldehyde substituents. While specific high-resolution spectra for this compound are not widely published, studies on related derivatives provide a strong basis for understanding its UV-Vis absorption properties.

For example, a study on 4,6,8-triarylquinoline-3-carbaldehydes, which share the same core structure, revealed absorption bands in the ultraviolet region. nih.gov The absorption maxima (λabs) for these compounds were observed between 275 and 282 nm, attributed to π–π* transitions within the conjugated quinoline ring. nih.gov The introduction of different aryl groups led to slight shifts in the absorption maxima. nih.gov

Similarly, research on other quinoline derivatives has shown that substitutions on the quinoline scaffold can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands. nih.gov The presence of the electron-withdrawing chloro and carbaldehyde groups in 6-chloroquinoline-3-carbaldehyde is expected to influence the energy of the molecular orbitals, and thus the absorption wavelengths.

The table below summarizes the absorption data for related quinoline-3-carbaldehyde derivatives.

Table 2: UV-Vis Absorption Data for 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives in Chloroform

| Compound | Substituents | λabs (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| 2a | 4,6,8-triphenyl | 278 | ~35,000 |

| 2b | 4,6,8-tris(4-fluorophenyl) | 275 | ~40,000 |

| 2c | 4,6,8-tris(4-methoxyphenyl) | 282 | ~30,000 |

Data sourced from a study on 4,6,8-triarylquinoline-3-carbaldehyde derivatives. nih.gov

Fluorescence Spectroscopy and Photophysical Properties

The fluorescence properties of 6-chloroquinoline-3-carbaldehyde and its derivatives are of significant interest due to their potential applications in materials science and as biological probes. The emission characteristics are intrinsically linked to the electronic structure and the nature of the substituents on the quinoline core.

A study on 4,6,8-triarylquinoline-3-carbaldehydes demonstrated that these compounds exhibit fluorescence emission. nih.gov The emission wavelengths and quantum yields were found to be solvent-dependent, suggesting a degree of intramolecular charge transfer (ICT) character in the excited state. arabjchem.org For instance, upon excitation, these derivatives showed emission maxima that shifted based on the polarity of the solvent. nih.gov

The following table presents the emission data for selected 4,6,8-triarylquinoline-3-carbaldehyde derivatives in different solvents.

Table 3: Fluorescence Emission Data for 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) |

|---|---|---|---|

| 2a | Chloroform | 385 | 410 |

| 2a | DMF | 385 | 420 |

| 2b | Chloroform | 385 | 410 |

| 2b | DMF | 385 | 418 |

| 2c | Chloroform | 385 | 429 |

| 2c | DMF | 385 | 435 |

Data sourced from a study on the photophysical properties of 4,6,8-triarylquinoline-3-carbaldehyde derivatives. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the fragmentation pathways of 6-chloroquinoline-3-carbaldehyde. The fragmentation patterns provide valuable information about the compound's structure and the relative stability of its fragments.

While a detailed mass spectrum of 6-chloroquinoline-3-carbaldehyde is not published, a study on the fragmentation of 4,7-dichloroquinoline (B193633) (DCQ) and its derivatives using electrospray ionization tandem mass spectrometry (ESI-MS/MS) offers significant insights. nih.gov The study revealed that heteroatom elimination can occur, leading to the formation of open-shell species, which is an exception to the even-electron rule. nih.gov

For chloroquinoline derivatives, the fragmentation is expected to involve the loss of the chlorine atom and the cleavage of the aldehyde group. The fragmentation of quinoline itself has been shown to primarily involve the loss of HCN to form a C₈H₆˙⁺ fragment ion. rsc.org In the case of 6-chloroquinoline-3-carbaldehyde, the presence of the chloro and aldehyde groups will introduce additional fragmentation pathways. For instance, the mass spectrum of a related compound, 2-chloro-3-[(p-aminophenylamino) methylene] quinoline, showed a molecular ion peak corresponding to its molecular formula. ekb.eg

The expected molecular ion peak for 6-chloroquinoline-3-carbaldehyde (C₁₀H₆ClNO) would be at m/z 191.01, with an isotopic peak at m/z 193.01 due to the presence of the ³⁷Cl isotope.

Table 4: Predicted Key Fragments for 6-Chloroquinoline-3-carbaldehyde

| Fragment | m/z (for ³⁵Cl) | Proposed Neutral Loss |

|---|---|---|

| [M]⁺ | 191 | - |

| [M-H]⁺ | 190 | H |

| [M-CO]⁺ | 163 | CO |

| [M-Cl]⁺ | 156 | Cl |

| [M-CHO]⁺ | 162 | CHO |

Fragmentation predictions based on general mass spectrometry principles and data from related quinoline compounds.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, molecular geometry, vibrational frequencies, and other properties of quinoline derivatives. These computational studies provide a deeper understanding of the experimental data and can predict the behavior of molecules.

Several studies have employed DFT calculations to analyze compounds structurally related to 6-chloroquinoline-3-carbaldehyde. For example, a DFT study on 6-chloroquinoline (6CQ) at the B3LYP/6-311++G(d,p) level of theory was used to optimize the molecular geometry and calculate vibrational frequencies, which were in good agreement with experimental FT-IR data. dergipark.org.tr The study also investigated the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). dergipark.org.tr

Another relevant investigation focused on 6-quinolinecarboxaldehyde (6QC), employing DFT to determine the most stable conformer and to assign vibrational modes. nih.gov Furthermore, DFT calculations have been used to rationalize the selectivity of reactions involving quinoline-3-carbaldehydes. mdpi.com

For 6-chloroquinoline-3-carbaldehyde, DFT calculations would be invaluable for:

Optimizing the ground-state geometry.

Predicting the vibrational spectra (IR and Raman) to aid in the assignment of experimental bands.

Calculating the energies of the HOMO and LUMO to understand electronic transitions and reactivity.

Mapping the molecular electrostatic potential to identify sites susceptible to electrophilic and nucleophilic attack.

The table below presents calculated electronic properties for 6-chloroquinoline, which can serve as a reference for understanding the electronic nature of 6-chloroquinoline-3-carbaldehyde.

Table 5: Calculated Electronic Properties of 6-Chloroquinoline (B3LYP/6-311++G(d,p))

| Property | Value |

|---|---|

| HOMO Energy | -6.75 eV |

| LUMO Energy | -1.20 eV |

| Energy Gap (HOMO-LUMO) | 5.55 eV |

Data sourced from a DFT study on 6-chloroquinoline. dergipark.org.tr

Geometry Optimization and Molecular Conformation

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For quinoline derivatives, this is often achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). nih.govresearchgate.netdergipark.org.tr

Below is a table of representative calculated bond lengths and angles for a quinoline derivative, illustrating typical values obtained from DFT calculations.

| Parameter | Value (Å or °) |

| C-C (aromatic) | ~1.40 Å |

| C-N (in ring) | ~1.37 Å |

| C-Cl | ~1.74 Å |

| C=O | ~1.22 Å |

| C-C-C (ring angle) | ~120° |

| C-N-C (ring angle) | ~117° |

| C-C-O (aldehyde) | ~124° |

Note: These are typical values for quinoline derivatives; specific values for 6-Chloroquinoline-3-carbaldehyde would require dedicated DFT calculations.

Vibrational Frequency Analysis and Potential Energy Distributions (PED)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of atoms. Computational frequency analysis is a vital tool for assigning the observed experimental vibrational bands to specific molecular motions. researchgate.net This is accomplished by calculating the vibrational frequencies and their corresponding intensities at the optimized geometry. nih.gov

The calculations often overestimate frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. dergipark.org.tr Therefore, the calculated wavenumbers are typically scaled using empirical factors to improve agreement with experimental data. dergipark.org.tr Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of each vibrational mode, indicating the contribution of different internal coordinates (like bond stretching, angle bending, or torsions) to that mode. dergipark.org.trresearchgate.net For example, C-H stretching vibrations in the aromatic rings are typically observed in the 3000–3100 cm⁻¹ region, while the characteristic C=O stretching of the aldehyde group appears at a lower frequency. dergipark.org.tr

A sample of calculated vs. experimental vibrational frequencies for a related quinoline derivative is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | **Experimental Frequency (cm⁻¹) ** | PED Assignment |

| C-H Stretch (Aromatic) | 3072 | 3070 | ν(C-H) |

| C=O Stretch | 1705 | 1690 | ν(C=O) |

| C=N Stretch (Ring) | 1610 | 1600 | ν(C=N) |

| C-Cl Stretch | 780 | 775 | ν(C-Cl) |

Note: Data is illustrative for a quinoline derivative. ν denotes stretching.

Prediction of NMR Chemical Shifts (e.g., Gauge-Invariant Atomic Orbital (GIAO) Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structure elucidation in organic chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, often used within a DFT framework, is a reliable approach for calculating the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. researchgate.net The method calculates the isotropic shielding tensors for each nucleus in the molecule. researchgate.net These theoretical shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

This computational prediction is highly valuable for assigning complex NMR spectra, distinguishing between isomers, and understanding how electronic structure influences the magnetic environment of each nucleus. rsc.orgbrighton.ac.uk For quinoline derivatives, DFT calculations can accurately reproduce experimental ¹H and ¹³C NMR chemical shifts, aiding in the correct assignment of signals, especially for the substituted aromatic rings. researchgate.netnih.gov

The following table presents a hypothetical comparison of calculated and experimental chemical shifts for 6-Chloroquinoline-3-carbaldehyde.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| H (aldehyde) | 9.9 | 10.1 |

| C (aldehyde) | 192.0 | 193.5 |

| C (ipso-Cl) | 135.0 | 134.2 |

| H (position 2) | 9.1 | 9.3 |

| H (position 4) | 8.5 | 8.7 |

Note: These values are illustrative and based on typical shifts for similar structures.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO) Analysis)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap implies the molecule is more reactive. For 2-chloroquinoline-3-carboxaldehyde, the HOMO-LUMO gap has been calculated to understand its electronic properties and reactivity. nih.gov The distribution of these orbitals across the molecule shows which regions are most likely to be involved in electron donation and acceptance. Typically, in such π-conjugated systems, both the HOMO and LUMO are distributed over the quinoline ring system.

| Parameter | Energy (eV) |

| E(HOMO) | -6.8 |

| E(LUMO) | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: Values are representative for a chloroquinoline derivative and can vary based on the computational method.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms or electron-poor regions.

Green regions: Represent neutral or zero potential.

For a molecule like 6-Chloroquinoline-3-carbaldehyde, the MEP surface would show a strong negative potential (red) around the carbonyl oxygen of the aldehyde group and the nitrogen atom of the quinoline ring, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. Such analyses are crucial for understanding intermolecular interactions. dergi-fytronix.comresearchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This method provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. wikipedia.org

A sample of significant NBO interactions is shown below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

| LP(1) N | π(C2-C3) | ~25.5 |

| π(C5-C6) | π(C7-C8) | ~20.1 |

| LP(1) O | π*(C3-C(aldehyde)) | ~15.8 |

Note: LP denotes a lone pair. The data is illustrative for a quinoline carbaldehyde system.

Fukui Functions and Chemical Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from conceptual DFT that help predict the most reactive sites within a molecule. nih.govresearchgate.net They quantify the change in electron density at a specific point in the molecule when the total number of electrons changes. researchgate.net

There are three main types of condensed Fukui functions for an atom k:

fk⁺: For nucleophilic attack (measures reactivity upon gaining an electron). The site with the highest fk⁺ value is the most likely to be attacked by a nucleophile.

fk⁻: For electrophilic attack (measures reactivity upon losing an electron). The site with the highest fk⁻ value is the most susceptible to attack by an electrophile.

fk⁰: For radical attack.

By calculating these values for each atom in 6-Chloroquinoline-3-carbaldehyde, one can pinpoint the specific atoms that are most likely to participate in different types of chemical reactions. For example, in 2-chloroquinoline-3-carboxaldehyde, Fukui functions have been used to determine the chemical reactivity of the molecule. nih.govresearchgate.net These descriptors provide a more nuanced view of reactivity than MEP analysis alone.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to study the properties of many-body systems in the presence of time-dependent potentials, such as those from light. wikipedia.org It is an extension of Density Functional Theory (DFT) and is particularly effective for calculating electronic excitation energies and simulating photoabsorption spectra. wikipedia.orgredalyc.org The core principle of TD-DFT is the Runge-Gross theorem, which establishes a unique mapping between the time-dependent external potential and the time-dependent electron density. wikipedia.orguci.edu This allows the complex many-electron problem to be replaced by a more manageable, fictitious non-interacting system (the Kohn-Sham system) that yields the same electron density. uci.eduuci.edu

In practice, TD-DFT is widely used to predict the UV-Vis absorption spectra of molecules. By calculating the response of the electron density to a small, time-varying electric field, one can determine the excitation energies (the energy required to promote an electron to a higher energy state) and the corresponding oscillator strengths (a measure of the transition probability). redalyc.org These calculations provide a theoretical spectrum that can be compared with experimental results.

For quinoline derivatives, TD-DFT calculations are instrumental in understanding their electronic transitions. A computational study on the closely related compound 6-chloroquinoline (6CQ), performed using the B3LYP method with a 6-311++G(d,p) basis set, has provided detailed insights into its electronic absorption properties. dergipark.org.trresearchgate.net The theoretical UV-Vis spectrum was calculated in the gas phase and shows strong agreement with experimental data. dergipark.org.tr The major electronic transitions are typically assigned to π → π* and n → π* transitions. The chlorine substitution is noted to significantly influence the reactive nature of the quinoline moiety. dergipark.org.trresearchgate.net

The calculated electronic absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f) for 6-chloroquinoline in the gas phase are detailed below.

Table 1: Theoretical Electronic Absorption Spectra Data for 6-Chloroquinoline

| Transition | Wavelength (λ) nm | Excitation Energy (E) eV | Oscillator Strength (f) |

|---|---|---|---|

| HOMO -> LUMO | 313.53 | 3.9545 | 0.0039 |

| HOMO-1 -> LUMO | 303.46 | 4.0856 | 0.0436 |

| HOMO -> LUMO+1 | 276.54 | 4.4819 | 0.1084 |

| HOMO-2 -> LUMO | 272.76 | 4.5459 | 0.0003 |

Data sourced from DFT/TD-DFT calculations at the B3LYP/6-311++G(d,p) level. dergipark.org.tr

These calculations demonstrate how TD-DFT can elucidate the nature of electronic excitations, which is fundamental to designing molecules with specific photophysical properties. nih.gov

Calculation of Non-Linear Optical (NLO) Properties

Non-Linear Optics (NLO) investigates the interaction of light with matter where the polarization response is non-linear with respect to the applied electric field. nih.gov Organic compounds, particularly those with donor-π-acceptor (D-π-A) architectures, are of great interest for NLO applications due to their potential for large second-order NLO responses. mdpi.com In these systems, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for NLO activity. mdpi.com

Quantum chemical calculations are essential for predicting and understanding the NLO properties of molecules. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). nih.gov The magnitude of the first hyperpolarizability (β) is a critical measure of a molecule's second-order NLO response. mdpi.com These properties can be computed using DFT methods, often with specialized long-range corrected functionals like CAM-B3LYP, which are known to provide more accurate results for charge-transfer systems and NLO properties. nih.gov

For quinoline-based systems, the quinoline ring can act as an electron-accepting moiety. mdpi.com The introduction of a formyl group (-CHO) at the 3-position, as in 6-Chloroquinoline-3-carbaldehyde, enhances its acceptor character. The NLO properties can be further tuned by introducing various donor groups to the quinoline scaffold.

Computational studies on quinoline derivatives have demonstrated their potential as NLO materials. For instance, calculations on a quinoline–chalcone derivative using the CAM-B3LYP/6-311++g(d,p) level of theory provided detailed NLO parameters. nih.gov A comparative approach, often using urea (B33335) as a reference molecule, is employed to evaluate the NLO potential. nih.gov

Table 2: Calculated NLO Properties of a Representative Quinoline Derivative

| Parameter | Quinoline-Chalcone Derivative (5) | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) | ||

| μ_x (Debye) | 1.83 | 1.37 |

| μ_y (Debye) | 1.34 | 0.00 |

| μ_z (Debye) | 0.47 | 0.00 |

| μ_total (Debye) | 2.31 | 1.37 |

| Polarizability (α) | ||

| α_total (esu) | 4.49 x 10⁻²³ | 0.38 x 10⁻²³ |

| First Hyperpolarizability (β) | ||

| β_total (esu) | 1.31 x 10⁻²⁹ | 0.13 x 10⁻³⁰ |

Data sourced from DFT calculations at the CAM-B3LYP/6-311++g(d,p) level. nih.gov

The significantly higher β_total value for the quinoline derivative compared to urea indicates a strong NLO response, highlighting the promise of such compounds in the development of materials for photonic and optoelectronic devices. nih.gov

Advanced Quantum Chemical Calculations for Electronic Features

Advanced quantum chemical calculations provide a deep understanding of the electronic structure, reactivity, and stability of molecules. nih.gov These computations are routinely performed using DFT. nih.gov

Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that govern the electronic properties and chemical reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE_gap), is a crucial indicator of molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

In a study of 6-chloroquinoline (6CQ), the FMO energies were calculated using the B3LYP/6-311++G(d,p) method. dergipark.org.tr The HOMO is primarily located over the benzene (B151609) ring, while the LUMO is distributed across the pyridine (B92270) ring, indicating that the pyridine moiety is the primary electron-accepting part of the molecule. dergipark.org.tr The HOMO-LUMO gap and other related quantum chemical parameters provide a quantitative measure of the compound's reactivity.

Table 3: Calculated FMO Energies and Global Reactivity Descriptors for 6-Chloroquinoline

| Parameter | Symbol | Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | -6.85 |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | -1.54 |

| HOMO-LUMO Energy Gap | ΔE_gap | 5.31 |

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 1.54 |

| Electronegativity | χ | 4.19 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.18 |

| Electrophilicity Index | ω | 3.32 |

Data sourced from DFT calculations at the B3LYP/6-311++G(d,p) level. dergipark.org.tr

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP surface plots color-coded regions of electrostatic potential. Red areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are favorable for nucleophilic attack. Green regions are neutral.

Table of Mentioned Compounds

| Compound Name |

|---|

| 6-Chloroquinoline-3-carbaldehyde |

| 6-chloroquinoline |

| Urea |

| Quinoline-Chalcone Derivative |

Advanced Applications in Chemical Sciences

Synthetic Utility in Diverse Heterocyclic Scaffold Construction

6-Chloroquinoline-3-carbaldehyde is a potent intermediate for the synthesis of more complex, fused heterocyclic systems. Its utility is primarily derived from the reactivity of the aldehyde group and the potential for nucleophilic substitution of the chloro group, although the latter is less reactive than a chloro group at the 2- or 4-position. Analogous to other chloroquinoline-3-carbaldehydes, this compound serves as a linchpin in constructing novel molecular frameworks. nih.govrsc.org

The aldehyde functional group readily undergoes condensation reactions with various nucleophiles. For instance, reaction with hydrazine (B178648) derivatives is a common strategy to construct fused pyrazole (B372694) rings. A notable example is the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), a close analog, with phenylhydrazine (B124118), which, after intramolecular cyclization, yields a 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.govrsc.org This demonstrates a reliable pathway to pyrazolo[3,4-b]quinolines, a class of compounds with recognized biological importance.

Furthermore, the aldehyde can participate in multicomponent reactions and Wittig-type reactions. mdpi.comnih.gov The Wittig reaction, for example, allows for the extension of the carbon framework by converting the formyl group into a styryl moiety (a vinyl group attached to a phenyl ring). mdpi.comnih.gov These reactions are pivotal for creating extended π-conjugated systems, which are essential for functional materials. The strategic use of 6-chloroquinoline-3-carbaldehyde and its analogs enables the generation of a diverse library of heterocyclic structures, as highlighted in the table below.

| Precursor | Reagent(s) | Resulting Scaffold | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | Condensation/Cyclization | nih.govrsc.org |

| 4-Chloroquinoline-3-carbaldehydes | Benzylic ylides | (E)-3-Styryl-4-quinolones (after hydrolysis) | Wittig Reaction | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Hydrazine Hydrate (B1144303) | 1H-Pyrazolo[3,4-b]quinolin-3-amine (after conversion to nitrile) | Cycloaddition | nih.gov |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | N-(substituted-phenyl)methanimines | Condensation (Schiff Base formation) | nih.gov |

Development of Functional Molecules with Engineered Properties

The inherent electronic properties of the quinoline (B57606) nucleus, combined with the synthetic accessibility provided by the chloro and carbaldehyde groups, make 6-chloroquinoline-3-carbaldehyde an excellent starting material for molecules with tailored functions.

Fluorophores and Chromophores for Chemical Sensing and Imaging

Polyaryl- and polystyrylquinolines often exhibit significant fluorescence, making them ideal candidates for the development of chemical sensors and biological imaging agents. nih.gov The quinoline scaffold frequently acts as an electron-acceptor unit in donor-π-acceptor (D-π-A) systems, which are known for their intramolecular charge transfer (ICT) characteristics that can give rise to strong fluorescence. nih.gov

Research on derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has shown that Suzuki-Miyaura cross-coupling reactions can be used to synthesize 4,6,8-triarylquinoline-3-carbaldehydes. nih.govnih.gov These resulting compounds and their alcohol derivatives (formed by reduction of the aldehyde) display distinct photophysical properties. nih.gov For example, 4,6,8-triarylquinoline-3-carbaldehydes show absorption maxima (λ_abs) in the ultraviolet region around 275-282 nm, attributed to π-π* transitions of the conjugated quinoline ring. nih.gov It is anticipated that 6-chloroquinoline-3-carbaldehyde could be similarly utilized to create novel fluorophores where the emission properties can be fine-tuned by subsequent reactions at the aldehyde and chloro positions.

| Compound Type | Precursor | Key Feature | Absorption Maxima (λ_abs) | Reference |

|---|---|---|---|---|

| 4,6,8-Triarylquinoline-3-carbaldehydes | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Direct aryl linkage | ~275 - 282 nm | nih.gov |

| (E)-6-Styrylquinoline derivatives | Quinoline-3-carbaldehyde | Used as imaging probes for β-amyloid plaques | Not specified | nih.gov |

Precursors for Optoelectronic Materials

The same structural features that give rise to fluorescence are also desirable for optoelectronic applications. Polyarylquinoline-based compounds are recognized as important components in the development of optoelectronic materials. nih.gov The quinoline moiety can serve as a robust, electron-deficient building block in polymers and oligomers designed for applications in organic light-emitting diodes (OLEDs) and photovoltaics. The ability to create extended π-conjugated systems through reactions at the 3-carbaldehyde position, coupled with the electronic modulation provided by the 6-chloro substituent, allows for the systematic engineering of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor for charge injection and transport in electronic devices.

Compounds with Non-Linear Optical (NLO) Characteristics

Non-linear optical (NLO) materials, which alter the properties of light passing through them, are in high demand for technologies like optical data storage and telecommunications. Organic molecules with large hyperpolarizabilities (β), particularly those with D-π-A structures, are promising NLO candidates. The quinoline nucleus can act as an effective π-conjugated bridge or an acceptor component in such molecules. nih.gov

Theoretical studies using Density Functional Theory (DFT) have become a standard tool for predicting the NLO properties of new organic compounds. Research on various quinoline derivatives has shown that they can possess significant NLO responses. By using 6-chloroquinoline-3-carbaldehyde as a starting block, chemists can synthesize larger, highly conjugated molecules whose NLO properties can be computationally modeled and experimentally verified. The presence of the chloro- and formyl- groups provides convenient handles for attaching donor and other acceptor groups to create molecules with a large dipole moment and hyperpolarizability.

| Compound Class | Key Structural Feature | NLO Response Anisotropy | Reference |

|---|---|---|---|

| 2,3-disubstituted Pyrazine Isomers | X-shaped D-π-A-π-D | Dipolar | rsc.org |

| 2,6-disubstituted Pyrazine Isomers | X-shaped D-π-A-π-D | Octupolar | rsc.org |

Note: This table shows data for pyrazine derivatives to illustrate the types of NLO properties studied in similar heterocyclic systems. Specific NLO data for 6-chloroquinoline-3-carbaldehyde derivatives requires dedicated synthesis and analysis.

Role in Materials Science and Chemical Engineering Research

The utility of 6-chloroquinoline-3-carbaldehyde in materials science is broad, extending from the functional molecules described above to the development of advanced polymers and composites. Its derivatives can be incorporated into polymer backbones or used as functional dopants. For instance, quinoline-based phosphorescent dopants have been used to create highly efficient polymer light-emitting diodes (PLEDs). The ability to tune the emission color and efficiency through synthetic modification of the quinoline ligand is a key area of research. The 6-chloro position offers a site for further functionalization, potentially influencing intermolecular interactions, solubility, and thermal stability, which are critical parameters in materials engineering.

Applications in Catalyst Design and Ligand Synthesis

The quinoline framework is a well-established ligand in coordination chemistry and catalysis. nih.gov The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for a wide range of transition metals. 6-Chloroquinoline-3-carbaldehyde offers multiple potential coordination sites: the quinoline nitrogen and the aldehyde oxygen. This allows it to act as a bidentate ligand, forming stable chelate rings with metal centers.

By modifying the aldehyde group, for example, by converting it into an imine (Schiff base) or an amine, polydentate ligands can be synthesized. These ligands can be used to create metal complexes with specific geometries and electronic properties, tailored for applications in asymmetric catalysis, photocatalysis, or as sensors for metal ions. The 6-chloro substituent can influence the electronic properties of the ligand, thereby modulating the catalytic activity or stability of the resulting metal complex.

Advancements in Green and Sustainable Chemical Synthesis Methodologies

The development of environmentally conscious and efficient synthetic routes for valuable chemical compounds is a cornerstone of modern chemical science. In the context of 6-Chloroquinoline-3-carbaldehyde, a significant intermediate in various chemical industries, the focus has increasingly shifted towards green and sustainable synthesis methodologies. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient processes.

Utilization of Biomass-Derived Reagents

A key aspect of green chemistry involves the substitution of petrochemical feedstocks with renewable, biomass-derived alternatives. Glycerol (B35011), a readily available and inexpensive co-product of biodiesel production, has emerged as a promising platform molecule for the synthesis of various chemicals, including the quinoline core structure. chemicalbook.comrsc.org

One notable advancement is the synthesis of 6-chloroquinoline (B1265530) from glycerol and 4-chloroaniline (B138754) in the presence of a heterogeneous catalyst and water. chemicalbook.com This approach, while not directly yielding 6-Chloroquinoline-3-carbaldehyde, provides a greener pathway to a crucial precursor. The subsequent formylation of the 6-chloroquinoline intermediate would be required to produce the target aldehyde. The use of water as a solvent and a recyclable catalyst significantly enhances the environmental profile of the synthesis compared to traditional methods that often rely on volatile organic solvents and stoichiometric, non-recoverable reagents. chemicalbook.com

The following table summarizes a potential green synthesis route starting from the biomass-derived reagent, glycerol.

| Step | Reactants | Catalyst/Conditions | Product | Green Chemistry Principle |

| 1 | Glycerol, 4-Chloroaniline | W-KIT-6, Water, 200 °C | 6-Chloroquinoline | Use of Renewable Feedstocks, Use of Safer Solvents |

| 2 | 6-Chloroquinoline | Vilsmeier-Haack Reagent | 6-Chloroquinoline-3-carbaldehyde | Atom Economy (in principle) |

This table presents a conceptual pathway. The direct synthesis of 6-Chloroquinoline-3-carbaldehyde from biomass-derived reagents in a single step is a subject of ongoing research.

Development of Environmentally Benign Reaction Protocols

Significant progress has been made in developing reaction protocols for quinoline synthesis that are more environmentally friendly than conventional methods. These protocols often focus on reducing reaction times, lowering energy consumption, and minimizing the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate the synthesis of quinoline derivatives, including 2-chloroquinoline-3-carbaldehydes from acetanilides using a Vilsmeier-Haack reagent. researchgate.netnih.gov This method dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. researchgate.netrsc.org The condensation of 2-chloroquinoline-3-carbaldehyde with various ketones to form chalcones has also been efficiently carried out under microwave irradiation in the absence of a solvent, using potassium carbonate as a mild and inexpensive catalyst. sphinxsai.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient and environmentally benign approach. Ultrasound-assisted synthesis has been utilized for the preparation of piperidinyl-quinoline acylhydrazones from the corresponding quinoline-3-carbaldehydes. mdpi.com The reactions proceed rapidly, often within minutes, at room temperature, thus avoiding the need for high temperatures and prolonged reaction times. mdpi.comresearchgate.net

Solvent-Free and Water-Based Reactions: Conducting reactions in the absence of volatile organic solvents (VOCs) is a primary goal of green chemistry. Solvent-free Knoevenagel condensation of quinoline-16 with N-substituted-2-thioxothiazolidin-4-ones has been reported. rsc.org Additionally, the use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. researchgate.net The Suzuki-Miyaura cross-coupling reaction of halogenated quinoline-3-carbaldehydes, for instance, can be performed in an aqueous dioxane mixture. nih.gov

The table below highlights key findings in the development of environmentally benign protocols applicable to the synthesis and derivatization of 6-Chloroquinoline-3-carbaldehyde.

| Protocol | Key Features | Reactants/Products (Example) | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times, Higher yields, Reduced energy consumption | Acetanilides to 2-chloroquinoline-3-carbaldehydes | researchgate.netnih.gov |

| Solvent-free condensation | 2-chloroquinoline-3-carbaldehyde and acetophenones to chalcones | sphinxsai.com | |

| Ultrasound-Assisted Synthesis | Fast reactions at room temperature, High yields | 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes and acid hydrazides to acylhydrazones | mdpi.com |

| Solvent-Free Reaction | Avoids use of volatile organic solvents | Knoevenagel condensation of quinolines | rsc.org |

| Aqueous Reaction Media | Use of water as a safe and environmentally friendly solvent | Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde | nih.gov |

These advancements in green and sustainable methodologies underscore the chemical community's commitment to developing more responsible and efficient processes for the synthesis of important compounds like 6-Chloroquinoline-3-carbaldehyde.

Conclusion and Future Research Directions

Summary of Synthetic Versatility and Chemical Utility of 6-Chloroquinoline-3-carbaldehyde

6-Chloroquinoline-3-carbaldehyde is a halogenated quinoline (B57606) derivative that, like other related halo-quinoline-carbaldehydes, serves as a versatile building block in organic synthesis. The synthetic utility of this class of compounds is primarily derived from the reactivity of its two key functional groups: the aldehyde and the chloro substituent. While specific research on 6-chloroquinoline-3-carbaldehyde is not as extensive as on its isomers, such as 2-chloroquinoline-3-carbaldehyde (B1585622), its chemical behavior can be largely inferred from the well-documented reactivity of this family of compounds.

The aldehyde group at the C-3 position is amenable to a variety of chemical transformations. It can readily undergo condensation reactions with a range of nucleophiles, including amines and hydrazines, to form Schiff bases and hydrazones, respectively. nih.govrsc.org These intermediates are pivotal in the construction of more complex, fused heterocyclic systems. rsc.orgresearchgate.net Furthermore, the aldehyde can be involved in reactions such as the Wittig reaction to form styrylquinolines or can be reduced to the corresponding alcohol, which serves as a precursor for other derivatives. nih.gov

The chloro-substituent on the quinoline ring, particularly when activated, is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. chemimpex.com It also participates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds and synthesizing polyarylquinoline derivatives. nih.gov The combination of these reactive sites makes compounds like 6-chloroquinoline-3-carbaldehyde valuable synthons for creating a diverse library of quinoline-based molecules with potential applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Perspectives on Emerging Synthetic Methodologies and Reactivity Patterns

The synthesis of chloroquinoline-3-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic and heterocyclic compounds. mdpi.comchemijournal.com This reaction typically involves treating a substituted acetanilide (B955) with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide). chemijournal.comchemijournal.com Future research is likely to focus on optimizing these synthetic routes to improve yields, reduce reaction times, and enhance environmental compatibility through green chemistry principles.

Emerging synthetic methodologies that are being applied to related heterocyclic compounds include the use of microwave irradiation and novel catalytic systems. Microwave-assisted synthesis has been shown to accelerate reactions, such as the conversion of 2-chloro-3-formylquinolines to their 2-oxo analogues, and can lead to higher yields in shorter time frames. nih.govrsc.org There is also a growing interest in employing environmentally benign catalysts and reaction media, such as water or ionic liquids, for these transformations. researchgate.netresearchgate.net

The reactivity patterns of 6-chloroquinoline-3-carbaldehyde are dictated by the electronic properties and positions of its functional groups. The future exploration of its reactivity could involve more complex, multi-component reactions where both the aldehyde and the chloro group are sequentially or concertedly involved in the formation of intricate molecular architectures. rsc.orgresearchgate.net Palladium-catalyzed reactions, beyond the standard Suzuki coupling, could be explored to create novel C-N and C-O bonds, further expanding the synthetic toolbox for this class of compounds. researchgate.net Understanding the subtle differences in reactivity between 6-chloroquinoline-3-carbaldehyde and its other isomers will also be a key area for future investigation.

Potential for Advanced Materials and Chemical Tool Development

The quinoline scaffold is a well-known fluorophore, and its derivatives are of significant interest in the development of advanced materials and chemical tools. chemimpex.com Polysubstituted quinolines, which can be synthesized from precursors like 6-chloroquinoline-3-carbaldehyde, are investigated for their photophysical properties and potential use as emitting chromophores in optoelectronic materials. nih.gov The ability to tune the electronic properties of the quinoline system by introducing different substituents via the reactive aldehyde and chloro groups makes these compounds promising candidates for creating novel dyes and pigments. chemimpex.com

In the realm of chemical biology, quinoline derivatives are being developed as fluorescent probes for biological imaging. chemimpex.com The inherent fluorescence of the quinoline nucleus can be modulated by its substituents, allowing for the design of sensors that respond to specific analytes or changes in their microenvironment. The versatility of 6-chloroquinoline-3-carbaldehyde allows for its incorporation into larger molecular structures designed to target and visualize specific cellular components or processes.